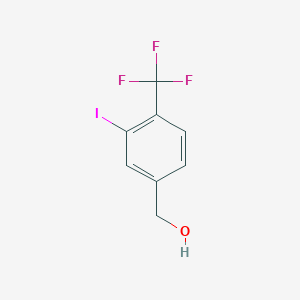

3-Iodo-4-(trifluoromethyl)benzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” is a chemical compound that belongs to the aromatic alcohol group. It is used as a pharmaceutical intermediate and undergoes cross-coupling reaction with zinc reagent .

Molecular Structure Analysis

The molecular formula of “3-Iodo-4-(trifluoromethyl)benzyl alcohol” is C8H6F3IO . The InChI code is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 .Chemical Reactions Analysis

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” undergoes cross-coupling reaction with zinc reagent to yield 3 R - tert -butoxycarbonylamino-4- (3-hydroxymethylphenyl)butanoic acid benzyl ester .Physical And Chemical Properties Analysis

The physical form of “3-Iodo-4-(trifluoromethyl)benzyl alcohol” is solid-crystals . The molecular weight is 302.03 .Applications De Recherche Scientifique

Rhenium-Catalyzed Trifluoromethylation

The catalytic abilities of methyltrioxorhenium for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds have been demonstrated using hypervalent iodine reagents. This process, which potentially involves 3-Iodo-4-(trifluoromethyl)benzyl alcohol derivatives, shows the formation of trifluoromethylated products, emphasizing the role of radical species in the reaction mechanism (E. Mejía & A. Togni, 2012).

Secondary Benzylation Catalyzed by Metal Triflate

A system utilizing secondary benzyl alcohol and metal triflate demonstrates effective secondary benzylation of various nucleophiles. This research outlines the versatility of benzyl alcohols in secondary benzylation reactions, potentially including the utilization of 3-Iodo-4-(trifluoromethyl)benzyl alcohol (Masahiro Noji et al., 2003).

Iodo(III)cyclization of Alkynes

Benziodoxole triflate, derived from similar compounds to 3-Iodo-4-(trifluoromethyl)benzyl alcohol, facilitates the iodo(III)cyclization of alkynes. This process enables the synthesis of various benziodoxole-appended (hetero)arenes under mild conditions, showcasing the compound's potential in creating complex organic structures (Bin Wu et al., 2017).

O-Benzylation Reagents

The development of novel O-benzylation reagents, like the trimerization of benzyl imidate to create efficient benzylating agents, highlights the significance of benzyl alcohol derivatives in synthesizing benzyl ethers. This application underlines the role of 3-Iodo-4-(trifluoromethyl)benzyl alcohol in facilitating such reactions under acid-catalyzed conditions (Kohei Yamada et al., 2012).

Trifluoromethylation Reagent Reactivity

Research into the reactivity of hypervalent iodine trifluoromethylation reagents with phenols has shown selective aromatic electrophilic substitution. This study, potentially involving derivatives of 3-Iodo-4-(trifluoromethyl)benzyl alcohol, demonstrates the compound's applicability in creating trifluoromethylated aromatic compounds (K. Stanek et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

[3-iodo-4-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKLQWPKQYHQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethyl)benzyl alcohol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)

![2,3-dimethyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2691176.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)

![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)